3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)
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Overview
Description
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) is a complex organometallic compound. It is a derivative of porphyrin, a class of compounds known for their role in biological systems such as hemoglobin and chlorophyll. The compound’s unique structure allows it to interact with various biological molecules, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) typically involves multi-step organic synthesis. The process begins with the preparation of the porphyrin core, followed by the introduction of the carboxyethyl and diethyl groups. The final step involves the coordination of the chromium ion to the porphyrin ring. Industrial production methods may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of chromium.
Reduction: Reduction reactions can convert the chromium ion to a lower oxidation state.
Substitution: The carboxyethyl and diethyl groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a model compound for studying metalloporphyrins.
Biology: Investigated for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Explored for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of sensors and as a component in advanced materials.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with various biological molecules. The chromium ion in the compound can interact with electron-rich sites in proteins and nucleic acids, influencing their structure and function. This interaction can lead to changes in cellular processes, making the compound useful in various biomedical applications.
Comparison with Similar Compounds
Similar compounds include other metalloporphyrins such as iron porphyrin and cobalt porphyrin. Compared to these, 3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) is unique due to its specific functional groups and the presence of chromium. This uniqueness allows it to have distinct chemical reactivity and biological interactions.
Properties
Molecular Formula |
C34H36ClCrN4O4 |
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Molecular Weight |
652.1 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+) |
InChI |
InChI=1S/C34H38N4O4.ClH.Cr/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);1H;/q;;+3/p-3 |
InChI Key |
FIWFYHUJMMDKCG-UHFFFAOYSA-K |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.Cl[Cr+2] |
Origin of Product |
United States |
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